molecular formula C7H6BrClO B1280479 Phenol, 4-bromo-2-chloro-5-methyl- CAS No. 319473-24-0

Phenol, 4-bromo-2-chloro-5-methyl-

Cat. No. B1280479
CAS RN: 319473-24-0
M. Wt: 221.48 g/mol
InChI Key: MDMLFLAHDYKOPZ-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2-chloro-5-methyl- (4-BMC) is an organic compound with a chemical formula of C7H6BrClO. It is a colorless solid that is soluble in polar solvents such as ethanol and water. It has a sweet smell and is used in the production of pharmaceuticals, dyes, and other products. It is also used as a laboratory reagent in organic synthesis. It is a versatile compound that can be used in various applications and has many advantages.

Scientific Research Applications

Synthesis and Structural Analysis

Phenol, 4-bromo-2-chloro-5-methyl, has been utilized in the synthesis of various metal complexes. For example, its reaction with copper(II) and oxido-vanadium(IV) led to the formation of compounds with distorted square pyramidal and octahedral geometries, characterized by various analytical methods (Takjoo et al., 2013). Similarly, its involvement in the synthesis of Schiff base compounds has been reported, which exhibit significant antibacterial activities (Wang et al., 2008).

Chemical Interactions and Properties

The chemical interactions and properties of this phenol derivative have been explored in various studies. For instance, it's been used in the formation of an oxido-vanadium(V) complex, with characterization revealing insights into electron donation and bonding (Sheikhshoaie et al., 2015). Additionally, its utility in environmental analysis, particularly in the determination of chloro- and bromo-phenolic compounds in water, highlights its importance in analytical methods (Yuan et al., 2017).

Medical and Biological Applications

In the field of medicine and agriculture, this phenol derivative has shown potential as a urease inhibitor. A study reported the synthesis of a Schiff base compound using this phenol, displaying considerable urease inhibitory activity, highlighting its potential applications in these fields (Zulfiqar et al., 2020).

Environmental Studies

Environmental studies have also employed this phenol derivative, particularly in the identification of halogenated pollutants in human blood plasma. It's been found as a component among various phenolic halogenated compounds, signifying its presence in environmental contaminants (Hovander et al., 2002).

Mechanism of Action

properties

IUPAC Name

4-bromo-2-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLFLAHDYKOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464044
Record name Phenol, 4-bromo-2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

319473-24-0
Record name Phenol, 4-bromo-2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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